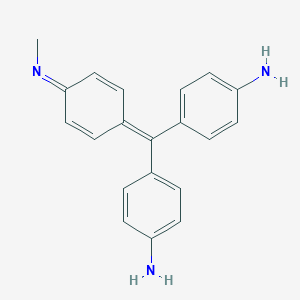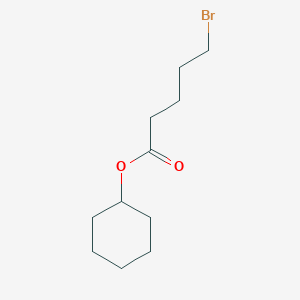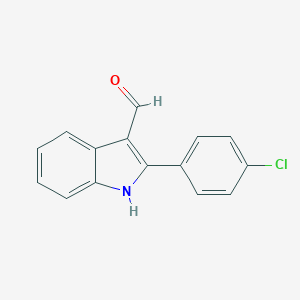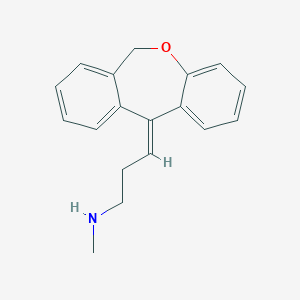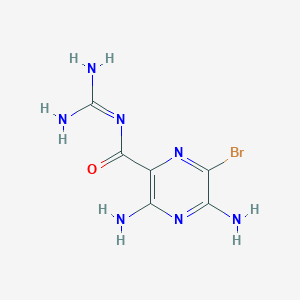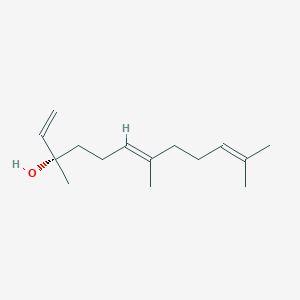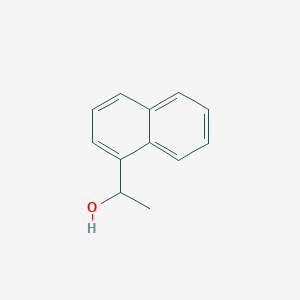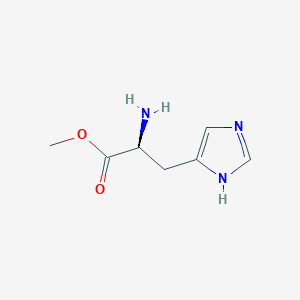
4-(3-Methoxyphenyl)-1-butene
Descripción general
Descripción
4-(3-Methoxyphenyl)-1-butene (MPB) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a volatile, colorless liquid with a sweet, floral odor and a boiling point of approximately 131°C. MPB is an important intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. It is also used as a starting material in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Mechanism for Nucleophilic Substitution and Elimination Reactions : This study explored the nucleophilic substitution and elimination reactions of derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl in aqueous solutions, providing insights into the reactions involving tertiary carbocations (Toteva & Richard, 1996).
Photochemistry of Aromatic Halides : Research on the photochemistry of 4-chloroanisole and related compounds in various solvents led to a better understanding of the generation of aryl cations and their addition to pi nucleophiles (Protti, Fagnoni, Mella & Albini, 2004).
Optical Properties in Materials Research : A study focused on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(3-Methoxyphenyl)-1-butene, highlighted its potential in nonlinear optical properties for use in optical devices (Mostaghni, Shafiekhani & Madadi Mahani, 2022).
Manganese Peroxidase-catalyzed Oxidative Degradation : The degradation of vanillylacetone by manganese peroxidase was examined, revealing insights into the cleavage of aromatic rings in phenolic compounds (Hwang, Lee, Ahn & Park, 2008).
Synthesis of Nabumetone and Related Compounds : This research evaluated different continuous flow strategies for the generation of important 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug (Viviano, Glasnov, Reichart, Tekautz & Kappe, 2011).
Stereochemical Influences on Anti-histaminic Activity : A study on the dehydration of specific butan-2-ols to butenes provided insights into the stereochemical influences upon their anti-histaminic properties (Casy & Parulkar, 1969).
Propiedades
IUPAC Name |
1-but-3-enyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOKVRVQSZWTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609643 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199-90-2 | |
| Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





